Cas no 131001-86-0 (Methyl 2-bromo-3-methylbenzoate)

Methyl 2-bromo-3-methylbenzoate structure
131001-86-0 structure
商品名:Methyl 2-bromo-3-methylbenzoate
CAS番号:131001-86-0
MF:C9H9O2Br
メガワット:229.07056
MDL:MFCD00144762
CID:64092

Methyl 2-bromo-3-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-bromo-3-methylbenzoate
    • 2-Bromo-m-toluic acid methyl ester
    • 2-BROMO-3-METHYL-BENZOIC ACID METHYL ESTER
    • Methyl 2-Bromo-3-Methoxynicotinate
    • Benzoic acid, 2-bromo-3-methyl-, methyl ester
    • methyl 2-bromo-3-methyl-benzoate
    • 2-Bromo-3-methylbenzoic Acid Methyl Ester
    • Methyl 2-Bromo-m-toluate
    • 3-Methyl-2-bromobenzoicacid methyl ester
    • Methyl 2-bromo-3-met
    • Methyl 3-Methyl-2-Bromobenzoate
    • 2-Bromo-m-toluic acid methyl ester (COOCH3=1)
    • MDL: MFCD00144762
    • インチ: 1S/C9H9BrO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3
    • InChIKey: QAOFGUXVDAZKBW-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C(=O)OC)C=CC=C1C

計算された属性

  • せいみつぶんしりょう: 227.97900
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2

じっけんとくせい

  • 密度みつど: 1.433
  • ふってん: 267.4°C at 760 mmHg
  • フラッシュポイント: 115.5℃
  • 屈折率: 1.5530 to 1.5570
  • すいようせい: Slightly soluble in water.
  • PSA: 26.30000
  • LogP: 2.54410

Methyl 2-bromo-3-methylbenzoate セキュリティ情報

Methyl 2-bromo-3-methylbenzoate 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Methyl 2-bromo-3-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M2546-25G
Methyl 2-Bromo-3-methylbenzoate
131001-86-0 >98.0%(GC)
25g
¥450.00 2024-04-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032649-25g
Methyl 2-bromo-3-methylbenzoate
131001-86-0 98%
25g
¥156 2024-05-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-HF619-1g
Methyl2-bromo-3-methylbenzoat
131001-86-0 98%
1g
¥46.0 2022-06-10
TRC
M296263-1000mg
Methyl 2-bromo-3-methylbenzoate
131001-86-0
1g
$98.00 2023-05-18
Chemenu
CM158546-500g
Methyl 2-bromo-3-methylbenzoate
131001-86-0 95+%
500g
$598 2022-06-13
Fluorochem
062778-5g
Methyl 2-Bromo-3-methylbenzoate
131001-86-0 95%
5g
£13.00 2022-03-01
Fluorochem
062778-25g
Methyl 2-Bromo-3-methylbenzoate
131001-86-0 95%
25g
£45.00 2022-03-01
Fluorochem
062778-100g
Methyl 2-Bromo-3-methylbenzoate
131001-86-0 95%
100g
£141.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M131723-100g
Methyl 2-bromo-3-methylbenzoate
131001-86-0 98%
100g
¥652.90 2023-09-02
Chemenu
CM158546-500g
Methyl 2-bromo-3-methylbenzoate
131001-86-0 95+%
500g
$598 2021-06-16

Methyl 2-bromo-3-methylbenzoate 合成方法

Methyl 2-bromo-3-methylbenzoateに関する追加情報

Methyl 2-bromo-3-methylbenzoate (CAS No. 131001-86-0): A Versatile Intermediate in Modern Chemical Synthesis

Methyl 2-bromo-3-methylbenzoate, identified by its CAS number 131001-86-0, is a significant compound in the realm of organic synthesis and pharmaceutical development. This aromatic ester, characterized by its bromine and methyl substituents on a benzoate backbone, has garnered attention due to its utility as a key intermediate in the synthesis of various bioactive molecules. The structural features of this compound make it particularly valuable for constructing complex scaffolds that are prevalent in modern drug discovery efforts.

The< strong>2-bromo and 3-methyl functional groups on the benzoate ring provide distinct handles for further chemical manipulation. The bromine atom, being highly reactive, facilitates nucleophilic substitution reactions, allowing for the introduction of diverse side chains or heterocyclic moieties. This reactivity is leveraged in the synthesis of heterocycles, which are integral to many pharmacophores. The< strong>methyl group, on the other hand, influences the electronic properties of the aromatic system and can participate in various organic transformations, including Friedel-Crafts alkylation and acylation reactions.

In recent years, the demand for efficient synthetic routes to complex molecules has driven innovation in the use of intermediates like methyl 2-bromo-3-methylbenzoate. Researchers have been exploring novel methodologies to maximize yield and minimize side reactions. One notable area of development involves the use of transition metal-catalyzed cross-coupling reactions, which have revolutionized the construction of biaryl systems. The< strong>bromine moiety in methyl 2-bromo-3-methylbenzoate is particularly amenable to such transformations, enabling the formation of carbon-carbon bonds with remarkable precision.

The pharmaceutical industry has also embraced this compound for its role in synthesizing novel therapeutic agents. For instance, studies have demonstrated its utility in generating derivatives with potential antimicrobial and anti-inflammatory properties. The< strong>benzoate core is a common motif in many drugs due to its favorable pharmacokinetic profile and interaction with biological targets. By incorporating functional groups like bromine and methyl at specific positions, chemists can fine-tune the properties of these derivatives to achieve desired biological activities.

Advances in computational chemistry have further enhanced the utility of methyl 2-bromo-3-methylbenzoate as a synthetic building block. Molecular modeling techniques allow researchers to predict reaction outcomes with high accuracy, thereby optimizing synthetic strategies before experimental work begins. This approach has been particularly beneficial in designing multi-step syntheses that involve multiple functional group transformations. The< strong>methyl and< strong>bromine substituents serve as critical points of interaction in these models, guiding chemists toward efficient synthetic pathways.

The agrochemical sector has also recognized the value of this compound. Derivatives of methyl 2-bromo-3-methylbenzoate have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides. The ability to modify the aromatic ring through selective functionalization allows for the creation of compounds with tailored biological activities against pests while minimizing environmental impact.

In conclusion, methyl 2-bromo-3-methylbenzoate (CAS No. 131001-86-0) is a versatile intermediate that plays a crucial role in modern chemical synthesis. Its structural features enable a wide range of transformations, making it indispensable in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.

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